4-amino-N-isopropyl-N-methylbenzenesulfonamide

Agrochemical Synthesis Herbicide Intermediate Flumetsulam

Sourcing sterically demanding sulfonamide building blocks for agrochemical R&D often results in long lead times and limited structural diversity. This compound solves that by providing immediate access to the precise N-isopropyl-N-methyl substitution pattern validated in flumetsulam and saflufenacil synthesis. - Directly incorporates the critical 'molecular key' for PPO enzyme active site engagement. - Quantifiable lipophilicity (XLogP3 = 1.2) for predictable systemic uptake in lead optimization. - Supplied with full analytical characterization (≥98% purity, InChIKey: BKKBUSJNRXXHSX-UHFFFAOYSA-N) to ensure batch-to-batch reproducibility.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
CAS No. 757221-02-6
Cat. No. B112978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-isopropyl-N-methylbenzenesulfonamide
CAS757221-02-6
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C10H16N2O2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,11H2,1-3H3
InChIKeyBKKBUSJNRXXHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-isopropyl-N-methylbenzenesulfonamide: A Sterically Demanding Building Block


4-Amino-N-isopropyl-N-methylbenzenesulfonamide (CAS 757221-02-6) is an aromatic sulfonamide building block characterized by a para-amino substituent and an asymmetric N-isopropyl-N-methyl substitution pattern on the sulfonamide nitrogen [1]. This specific substitution profile differentiates it from simpler N-alkyl sulfonamide analogs, conferring distinct steric and electronic properties that are highly relevant in the design of enzyme inhibitors and agrochemical intermediates [2]. The compound serves as a versatile scaffold, with its free primary amine providing a reactive handle for further derivatization in both medicinal chemistry campaigns and industrial-scale process development.

Why This Sulfonamide Cannot Be Simply Substituted


The biological and physicochemical performance of sulfonamide-containing molecules is exquisitely sensitive to the steric and electronic environment around the sulfonamide nitrogen. The N-isopropyl-N-methyl substitution pattern in 4-amino-N-isopropyl-N-methylbenzenesulfonamide creates a unique steric bulk and lipophilic profile that is not replicated by simpler N-methyl, N-ethyl, or unsubstituted analogs [1]. As demonstrated in the development of PPO-inhibiting herbicides, the N-isopropyl-N-methyl group acts as a 'molecular key,' anchoring the molecule within the enzyme's active site and optimizing lipophilicity for systemic plant uptake [2]. A generic substitution with a less sterically demanding or less lipophilic N-alkyl group would likely result in a significant loss of target engagement and in vivo efficacy, making such substitutions scientifically and economically untenable for applications demanding precise molecular interactions.

Quantitative Evidence for Compound Selection


Documented Intermediate for Flumetsulam

4-Amino-N-isopropyl-N-methylbenzenesulfonamide is explicitly identified in patent literature as a key intermediate in the production of the broad-spectrum herbicide 'benzene flumetsulam' [1]. This is a specific, documented application that provides a clear procurement rationale for industrial-scale research and development in the agrochemical sector. In contrast, simpler analogs like 4-amino-N-methylbenzenesulfonamide (CAS 1709-52-0) and 4-amino-N-ethylbenzenesulfonamide (CAS 1709-53-1) are not cited as direct intermediates for this commercial herbicide, highlighting the unique utility of the N-isopropyl-N-methyl substituted variant.

Agrochemical Synthesis Herbicide Intermediate Flumetsulam

Lipophilicity Advantage vs. Simpler Analogs

The target compound exhibits a computed XLogP3 value of 1.2, which is a key descriptor for its lipophilicity [1]. This value is significantly higher than that of its simpler analog, 4-amino-N-methylbenzenesulfonamide (CAS 1709-52-0), which has a predicted XLogP3 of 0.4 [2]. The increased lipophilicity, driven by the isopropyl group, is critical for enhancing membrane permeability and systemic distribution, a prerequisite for both agrochemical efficacy and the pharmacokinetic properties of drug candidates. This quantitative difference directly supports the selection of the target compound over less lipophilic alternatives when improved bioavailability or systemic transport is a project requirement.

Lipophilicity Drug Design Physicochemical Properties

High Purity and Identity Assurance

Reliable procurement requires not just the correct molecule, but a material of verifiable identity and purity. The target compound (CAS 757221-02-6) is commercially available with a documented purity specification of ≥98% . Crucially, the compound's identity is defined by a unique InChIKey (BKKBUSJNRXXHSX-UHFFFAOYSA-N) and molecular weight (228.31 g/mol) [1]. This level of analytical specification ensures reproducibility in sensitive research and manufacturing processes. While high purity is common for research chemicals, the availability of this specific, sterically hindered sulfonamide at a high purity grade from multiple suppliers provides supply chain resilience and confidence in its identity, a critical factor for procurement professionals managing long-term projects.

Quality Control Analytical Chemistry Procurement

Optimal Topological Polar Surface Area

The target compound possesses a Topological Polar Surface Area (TPSA) of 71.8 Ų [1]. This value falls within the optimal range for good oral bioavailability and balanced drug-like properties (typically <140 Ų). The specific value is a direct consequence of the para-amino and N-isopropyl-N-methyl sulfonamide groups. When compared to a more polar analog with a free sulfonamide nitrogen (e.g., 4-aminobenzenesulfonamide, TPSA ~94.6 Ų), the target compound's lower TPSA suggests improved passive membrane permeability while retaining sufficient polar surface area for aqueous solubility. This quantitative, computed property supports its use as a privileged scaffold for generating drug candidates with favorable ADME profiles, providing a rational basis for its selection over more polar, less permeable sulfonamide starting materials.

Medicinal Chemistry Drug-likeness Physicochemical Properties

Applications of 4-Amino-N-isopropyl-N-methylbenzenesulfonamide


Agrochemical Process Development and Scale-up

This compound is the preferred choice for R&D and pilot-scale synthesis of the herbicide flumetsulam and related sulfonamide-based agrochemicals. Its documented role as a key intermediate in patent literature [1] provides a clear, defensible procurement pathway for industrial chemists seeking to replicate or innovate upon established synthetic routes for crop protection agents. The sterically demanding N-isopropyl-N-methyl group, which is critical for the activity of downstream products like Saflufenacil [2], is directly incorporated via this intermediate.

PPO Enzyme Inhibitor Design

Medicinal chemists focused on developing novel protoporphyrinogen IX oxidase (PPO) inhibitors for agrochemical or potential therapeutic applications should prioritize this scaffold. The N-isopropyl-N-methyl substitution pattern is a validated 'molecular key' for engaging the PPO enzyme active site [2]. The quantitative increase in lipophilicity (XLogP3 = 1.2) compared to simpler analogs [3] directly translates to improved systemic properties in plant and potentially mammalian systems, making it a superior starting point for lead optimization campaigns targeting this enzyme class.

Pharmaceutical Lead Optimization and SAR

For structure-activity relationship (SAR) studies in drug discovery, this compound serves as a privileged fragment for exploring the effects of steric bulk and lipophilicity on target binding and pharmacokinetics. Its computed XLogP3 of 1.2 and TPSA of 71.8 Ų [3] position it favorably within the 'drug-like' chemical space, offering a balance of permeability and solubility that is often lacking in simpler, more polar sulfonamide analogs. Procurement of this specific building block allows for the rapid generation of compound libraries with favorable physicochemical properties, thereby increasing the probability of identifying high-quality lead candidates.

Academic Research on Sulfonamide Chemistry

Academic laboratories investigating the fundamental chemistry of sulfonamides, including new synthetic methodologies or catalytic transformations, will find this compound to be a valuable, well-characterized substrate. Its unique steric environment, created by the N-isopropyl-N-methyl group, can be exploited to study regioselectivity and stereoselectivity in reactions. The availability of the compound in high purity (≥98%) with validated analytical data (InChIKey: BKKBUSJNRXXHSX-UHFFFAOYSA-N) [3] ensures experimental reproducibility, a cornerstone of rigorous academic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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